3-Chloro-1H-indazole-6-boronic acid

Description

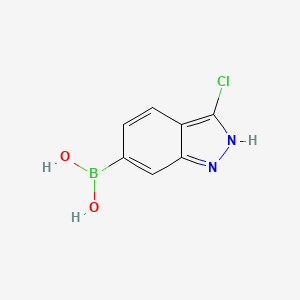

3-Chloro-1H-indazole-6-boronic acid (CAS: 865245-32-5) is a heterocyclic boronic acid derivative featuring a chloro substituent at the 3-position and a boronic acid (-B(OH)₂) group at the 6-position of the indazole scaffold. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecules, particularly in pharmaceutical and agrochemical research . Its structure combines the electron-withdrawing chloro group with the reactive boronic acid moiety, making it a versatile intermediate for synthesizing indazole-based derivatives.

Properties

Molecular Formula |

C7H6BClN2O2 |

|---|---|

Molecular Weight |

196.40 g/mol |

IUPAC Name |

(3-chloro-2H-indazol-6-yl)boronic acid |

InChI |

InChI=1S/C7H6BClN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3,12-13H,(H,10,11) |

InChI Key |

VTHJCQFPBMACMX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=NNC(=C2C=C1)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 3-Chloro-1H-indazole-6-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-indazole-6-boronic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The indazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Solvents: Toluene, ethanol, or water, depending on the reaction type.

Major Products Formed

Substituted Indazoles: Formed through substitution reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

3-Chloro-1H-indazole-6-boronic acid has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

Material Science: Employed in the development of advanced materials, such as organic semiconductors and polymers.

Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 3-Chloro-1H-indazole-6-boronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the enzyme’s active site, leading to inhibition . In material science, the compound’s electronic properties can be exploited to develop materials with specific conductive or semiconductive properties .

Comparison with Similar Compounds

Key Structural Analogs

The following boronic acid derivatives share the indazole core but differ in substituents, leading to distinct chemical and physical properties:

Stability and Handling

- 3-Chloro-1H-indazole-6-boronic Acid : Stable under inert conditions but sensitive to prolonged exposure to moisture. Requires storage at 2–8°C .

- 3-Methyl Analogs: Greater thermal stability due to the non-polar methyl group, as evidenced by higher melting points .

- Methoxycarbonyl Derivatives : Prone to ester hydrolysis; recommended for use in anhydrous solvents .

Pharmaceutical Relevance

- 3-Chloro-1H-indazole-6-boronic Acid : Used in the synthesis of checkpoint kinase inhibitors (e.g., analogs of AZD7762) due to its ability to form rigid, planar biaryl structures .

- 3-Methyl Analogs : Applied in anticancer agents targeting the PI3K/AKT pathway, where methyl groups improve cell membrane permeability .

- Methoxycarbonyl Derivatives : Serve as precursors for prodrugs, leveraging esterase-mediated hydrolysis in vivo .

Biological Activity

3-Chloro-1H-indazole-6-boronic acid is a boronic acid derivative of indazole, characterized by a chlorine atom at the 3-position and a boronic acid functional group at the 6-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound contribute significantly to its reactivity and potential therapeutic applications.

The unique structure of 3-chloro-1H-indazole-6-boronic acid allows it to participate in various chemical reactions, including cross-coupling reactions facilitated by palladium catalysts. Its reactivity profile is influenced by the presence of the chlorine atom, which may enhance its biological activity compared to other halogenated indazoles.

Anticancer Properties

Research indicates that indazole derivatives, including 3-chloro-1H-indazole-6-boronic acid, exhibit significant anticancer properties. For instance, a study on related indazole compounds demonstrated promising inhibitory effects against various cancer cell lines. Specifically, compounds similar to 3-chloro-1H-indazole-6-boronic acid showed IC50 values in the micromolar range against K562 cells, indicating effective cytotoxicity while maintaining selectivity for normal cells .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 6o | K562 | 5.15 | 6.45 |

| Compound 6r | K562 | 10.03 | Not specified |

| Compound 6s | K562 | 10.78 | Not specified |

The mechanism of action for these compounds often involves the induction of apoptosis and modulation of the cell cycle. For example, treatment with certain indazole derivatives has been shown to increase apoptosis rates and alter cell cycle distribution, particularly increasing the G0/G1 phase population while decreasing S phase cells .

The biological activity of 3-chloro-1H-indazole-6-boronic acid may be attributed to its ability to inhibit key proteins involved in cancer progression. Studies have indicated that such compounds can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax, leading to enhanced apoptosis in cancer cells .

Interaction Studies

Binding studies utilizing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the interaction of 3-chloro-1H-indazole-6-boronic acid with various biological targets. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects.

Comparative Analysis with Similar Compounds

3-Chloro-1H-indazole-6-boronic acid shares structural similarities with other indazole derivatives, which also display notable biological activities. The following table outlines some structurally related compounds and their characteristics:

Table 2: Structural Comparison of Indazole Derivatives

| Compound Name | Structural Features |

|---|---|

| Methyl 3-iodo-1H-indazole-6-carboxylate | Iodine at the 3-position |

| Methyl 5-fluoro-1H-indazole-6-carboxylate | Fluorine at the 5-position |

| Methyl 4-bromo-1H-indazole-6-carboxylate | Bromine at the 4-position |

The distinct chlorine substitution at the 3-position in 3-chloro-1H-indazole-6-boronic acid may enhance its reactivity and selectivity for specific biological targets compared to other halogenated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.